molecular formula C9H12N2O4 B6358613 2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid CAS No. 1544470-15-6

2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid

Cat. No.: B6358613
CAS No.: 1544470-15-6
M. Wt: 212.20 g/mol
InChI Key: AMLRIHUBXIBFFE-UHFFFAOYSA-N
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Description

2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with two methoxy groups and an amino group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5,6-dimethoxypyridine.

    Formation of Intermediate: The pyridine derivative undergoes a series of reactions, including nitration and reduction, to introduce the amino group at the 2-position.

    Final Step: The intermediate is then reacted with glycine or its derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include 2-amino-2-(5,6-diformylpyridin-2-yl)acetic acid.

    Reduction: Products may include 2-amino-2-(5,6-dimethoxypyridin-2-yl)ethylamine.

    Substitution: Products depend on the nucleophile used, such as 2-amino-2-(5,6-dimethoxypyridin-2-yl)acetamide.

Scientific Research Applications

2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6-dimethoxypyridine: Similar structure but lacks the acetic acid moiety.

    2-Amino-2-(3,4-dimethoxypyridin-2-yl)acetic acid: Similar structure with different substitution pattern on the pyridine ring.

Uniqueness

2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups on the pyridine ring, along with the acetic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-14-6-4-3-5(7(10)9(12)13)11-8(6)15-2/h3-4,7H,10H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLRIHUBXIBFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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